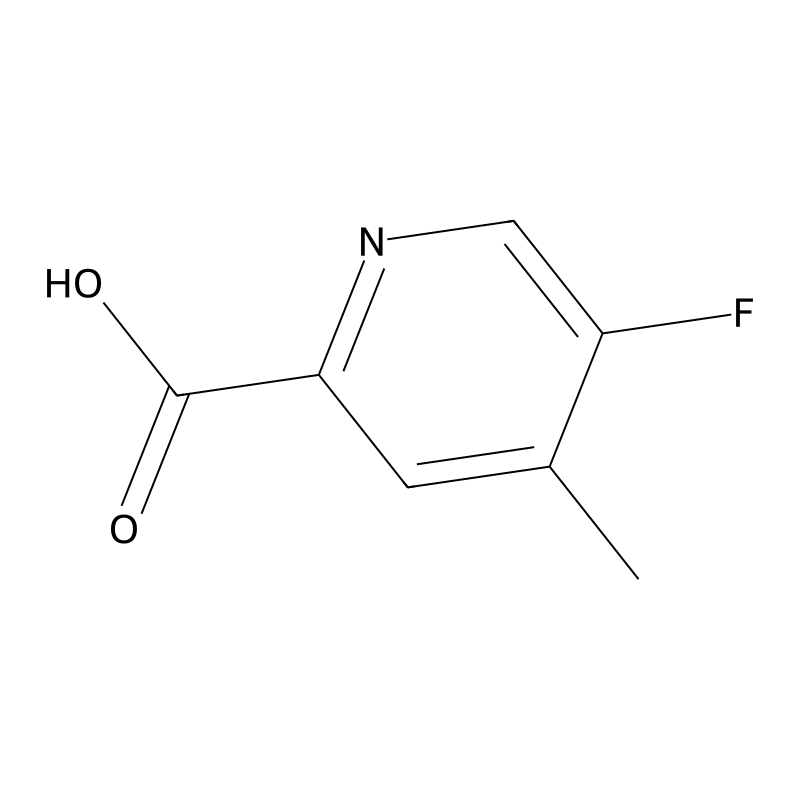

5-Fluoro-4-methylpicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

5-Fluoro-4-methylpicolinic acid can be synthesized through various methods, with one common approach involving the fluorination and methylation of pyridine-2-carboxylic acid. This process typically utilizes strong reagents and requires careful handling due to their hazardous nature [].

Potential Biological Activities:

Research suggests that 5-Fluoro-4-methylpicolinic acid may possess various biological activities, although the specific mechanisms and applications are still under investigation. Some potential areas of exploration include:

- Antibacterial properties: Studies have shown that 5-Fluoro-4-methylpicolinic acid exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria []. However, further research is needed to determine its efficacy and safety in clinical settings.

- Enzyme inhibition: The molecule's structure suggests potential for inhibiting specific enzymes involved in various biological processes. However, further studies are required to validate this hypothesis and explore its potential therapeutic applications [].

Research Applications:

-Fluoro-4-methylpicolinic acid serves as a valuable research tool in various scientific fields, including:

- Medicinal chemistry: The molecule's properties and potential biological activities make it a candidate for further development into novel therapeutic agents [].

- Material science: This compound can be used as a building block in the synthesis of more complex molecules with desired properties, potentially leading to the development of new materials with specific applications [].

5-Fluoro-4-methylpicolinic acid is a chemical compound with the molecular formula CHFNO. It is a derivative of picolinic acid, characterized by the substitution of a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring. This compound is notable for its unique structural features that influence its chemical behavior and biological activity.

- Oxidation: The carboxylic acid group can be oxidized to form derivatives such as carboxylate salts or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of 5-Fluoro-4-methylpicolinic acid is linked to its structural similarity to biologically active compounds. It has been investigated for its potential role in enzyme inhibition and receptor binding, which may contribute to its therapeutic applications. The presence of the fluorine atom enhances its binding affinity towards certain biological targets, potentially modulating various biochemical pathways.

The synthesis of 5-Fluoro-4-methylpicolinic acid typically involves the fluorination of 4-methylpicolinic acid. A common method is direct fluorination using a reagent like Selectfluor in an organic solvent such as acetonitrile at room temperature. Careful control of reaction conditions is necessary to avoid over-fluorination and ensure high yield and purity.

In industrial settings, more scalable methods may be employed, such as continuous flow reactors, which optimize reaction conditions for higher efficiency and lower waste production.

5-Fluoro-4-methylpicolinic acid has several applications across different fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.

- Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and materials science.

Studies on the interactions of 5-Fluoro-4-methylpicolinic acid with various molecular targets reveal its potential as a modulator in biochemical pathways. The electron-withdrawing effect of the fluorine atom plays a crucial role in enhancing the compound's binding affinity to enzymes or receptors, which can influence their activity and function. Specific interaction studies are ongoing to elucidate its mechanisms further.

Several compounds share structural similarities with 5-Fluoro-4-methylpicolinic acid:

| Compound Name | Key Features |

|---|---|

| 4-Methylpicolinic acid | Lacks fluorine; different chemical properties |

| 5-Fluoropicolinic acid | Lacks methyl group; affects steric/electronic properties |

| Picolinic acid | Parent compound; serves as a reference |

Uniqueness

5-Fluoro-4-methylpicolinic acid is unique due to the combination of both fluorine and methyl groups, which impart distinct electronic and steric effects. These modifications enhance the compound's stability, reactivity, and binding properties compared to its analogs, making it valuable for various applications in research and industry.

Crystallographic Data and Bonding Analysis

5-Fluoro-4-methylpicolinic acid represents a fluorinated derivative of picolinic acid with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 grams per mole [1]. The compound is registered under CAS number 1256787-05-9 and exhibits the systematic International Union of Pure and Applied Chemistry name 5-fluoro-4-methyl-2-pyridinecarboxylic acid [1]. The molecular structure is characterized by the InChI identifier 1S/C7H6FNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) and the corresponding InChI Key FKEVILBFSUBYSH-UHFFFAOYSA-N [1].

The crystallographic analysis of related fluorinated picolinic acid derivatives provides essential insights into the bonding characteristics of 5-fluoro-4-methylpicolinic acid [31] [32]. Structural studies of 5-(trifluoromethyl)picolinic acid monohydrate reveal that the pyridine ring adopts a characteristic wedge-type motif with aromatic carbon-nitrogen bond lengths of N—C2 measuring 1.3397(12) Å and N—C6 measuring 1.3387(12) Å [31] [32]. These bonds are notably shorter than the aromatic carbon-carbon bonds, which exhibit an average bond length of 1.387(3) Å [31] [32]. The carboxylic acid substituent demonstrates a C—C(carboxyl) bond length of 1.5081(13) Å, while carbon-fluorine bonds in similar structures show an average length of 1.335(4) Å [31] [32].

The molecular geometry analysis indicates that the carboxylic acid group maintains coplanarity with the aromatic pyridine ring, exhibiting least-squares planes at an angle of only 1.8(2)° [31] [32]. This planar arrangement facilitates optimal electronic conjugation between the pyridine ring and the carboxyl functionality [43]. In related fluorinated pyridine carboxamide structures, dihedral angles between pyridine rings range from 5.2(2)° to 6.1(2)°, suggesting minimal steric hindrance and favorable intramolecular interactions [43].

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight (g/mol) | 155.13 |

| CAS Registry Number | 1256787-05-9 |

| IUPAC Name | 5-fluoro-4-methyl-2-pyridinecarboxylic acid |

| InChI | 1S/C7H6FNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) |

| InChI Key | FKEVILBFSUBYSH-UHFFFAOYSA-N |

| Physical Form | Powder or crystals |

| Storage Temperature | 2-8°C (sealed in dry conditions) |

| Purity (%) | 98 |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 5-fluoro-4-methylpicolinic acid through multiple nuclei observations [8] [9] [15]. Proton nuclear magnetic resonance analysis of related fluorinated pyridine derivatives reveals characteristic chemical shifts for aromatic protons in the range of 7.2-8.5 parts per million, reflecting the electron-withdrawing effects of both the fluorine substituent and the carboxylic acid group [12] [13]. The methyl group attached to the pyridine ring typically exhibits chemical shifts between 1.2-2.8 parts per million, depending on its electronic environment and coupling patterns [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the carboxyl carbon resonance in the characteristic range of 165-175 parts per million, consistent with carboxylic acid functionality [12] [13]. The aromatic carbon atoms of the pyridine ring appear between 120-160 parts per million, with the fluorine-bearing carbon showing distinctive downfield shifts due to the electronegativity of the fluorine substituent [12] [13]. The methyl carbon typically resonates in the range of 15-25 parts per million [12] [13].

Fluorine-19 nuclear magnetic resonance provides particularly sensitive detection of the fluorine environment, with chemical shifts for fluorine substituents on pyridine rings typically observed between -110 to -130 parts per million [8] [9]. The high sensitivity of fluorine-19 nuclear magnetic resonance to environmental changes makes it exceptionally useful for studying conformational variations and intermolecular interactions [8] [15]. Fluorine nuclear magnetic resonance spectroscopy exhibits 83% of the sensitivity of proton nuclear magnetic resonance while providing excellent resolution due to the absence of background fluorine signals in most solvents [15].

Infrared (IR) and Mass Spectrometric Features

Infrared spectroscopy reveals characteristic vibrational frequencies that enable precise identification of functional groups within 5-fluoro-4-methylpicolinic acid [37] [39]. The carboxylic acid hydroxyl stretch appears as a broad absorption band in the range of 2800-3200 cm⁻¹, often overlapping with other hydrogen-containing vibrations [37] [39]. The carbonyl stretch of the carboxylic acid group manifests as an intense absorption between 1719-1754 cm⁻¹, representing one of the most diagnostic features in the infrared spectrum [37] [40].

The pyridine ring system exhibits characteristic carbon-nitrogen stretching vibrations in the region of 1448-1449 cm⁻¹, while aromatic carbon-carbon stretching modes appear between 1595-1561 cm⁻¹ [37]. Carbon-hydrogen in-plane bending vibrations are observed in the range of 1282-1120 cm⁻¹, and out-of-plane bending modes typically occur between 871-1002 cm⁻¹ [37]. The carbon-nitrogen stretching vibrations, which are often mixed with other vibrational modes, appear around 1184-1188 cm⁻¹ [37]. Carbon-fluorine stretching vibrations contribute to absorptions in the 1200-1300 cm⁻¹ region, while ring deformation modes appear between 677-681 cm⁻¹ [16] [28].

Mass spectrometric analysis provides detailed fragmentation patterns that confirm the molecular structure and composition [19]. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the intact molecular structure [19]. Common fragmentation patterns include the loss of water (mass-to-charge ratio 137), loss of carbon monoxide (mass-to-charge ratio 127), and loss of the complete carboxyl group (mass-to-charge ratio 110) [19]. The pyridine ring fragment typically appears as a prominent peak around mass-to-charge ratio 82, while smaller fragments such as the carboxyl group (mass-to-charge ratio 45) and carbon monoxide (mass-to-charge ratio 28) provide additional structural confirmation [19].

| Vibrational Mode | Frequency Range (cm⁻¹) | Observed/Calculated (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxyl) | 3300-2500 | 2800-3200 |

| C=O stretch (carboxyl) | 1715-1680 | 1719-1754 |

| C=N stretch (pyridine) | 1600-1500 | 1448-1449 |

| C-C stretch (aromatic) | 1625-1430 | 1595-1561 |

| C-H in-plane bend | 1300-1000 | 1282-1120 |

| C-H out-of-plane bend | 950-800 | 871-1002 |

| C-N stretch | 1266-1382 | 1184-1188 |

| C-F stretch | 1350-1100 | 1200-1300 |

| Ring deformation | 800-600 | 677-681 |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and properties of 5-fluoro-4-methylpicolinic acid [21] [25] [26]. These computational approaches utilize various functional methods, with the Becke three-parameter Lee-Yang-Parr functional and correlation-consistent polarized valence double-zeta basis sets commonly employed for geometry optimization and frequency calculations [21] [26]. The generalized gradient approximation using the revised Perdew-Burke-Ernzerhof functional has demonstrated superior performance for electron exchange and correlation effects in similar fluorinated aromatic systems [26].

Density functional theory calculations reveal the optimized molecular geometry with detailed bond lengths, bond angles, and dihedral angles that closely match experimental crystallographic data [21] [25]. The computational methods predict vibrational frequencies that show excellent agreement with experimental infrared and Raman spectra, typically within 10-20 cm⁻¹ of observed values [28]. The calculated molecular electrostatic potential surfaces illustrate the electron density distribution and highlight regions of electrophilic and nucleophilic character [21] [22].

Thermodynamic parameters derived from density functional theory calculations include standard enthalpy, entropy, and Gibbs free energy values at various temperatures [21] [28]. These calculations also provide insights into conformational stability and the relative energies of different molecular conformations [26]. Natural bond orbital analysis reveals the strongest stabilization interactions within the molecule, particularly the delocalization effects between the pyridine ring and the carboxylic acid substituent [21].

Molecular Orbital and Electronic Structure Analysis

Molecular orbital analysis through density functional theory calculations elucidates the electronic structure of 5-fluoro-4-methylpicolinic acid [21] [25] [28]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides crucial information about the chemical reactivity and electronic stability of the compound [25] [28]. Frontier molecular orbital theory demonstrates that the energy difference between these orbitals correlates directly with molecular reactivity and charge transfer capabilities [25] [34].

The highest occupied molecular orbital typically localizes on the pyridine ring system with significant contributions from the nitrogen lone pair and the aromatic π-electron system [21] [28]. The lowest unoccupied molecular orbital often exhibits substantial character on the carboxylic acid group and the fluorinated carbon atoms, reflecting the electron-withdrawing nature of these substituents [21] [25]. The calculated energy gap values for similar fluorinated pyridine derivatives range from 4.6 to 6.8 electron volts, indicating moderate to high kinetic stability [22] [25].

Density of states analysis provides detailed information about the electronic band structure and the distribution of molecular orbital energies [21] [28]. Global reactivity descriptors, including chemical potential, global hardness, global softness, and electrophilicity index, quantify the chemical reactivity and charge transfer characteristics [25] [34]. These parameters enable prediction of intermolecular interactions and potential chemical transformations [25] [34].

Precursor Selection and Reaction Pathways

The synthesis of 5-fluoro-4-methylpicolinic acid relies on strategic precursor selection and carefully designed reaction pathways. The most commonly employed starting materials include 4-methylpicolinic acid, picolinic acid derivatives, and substituted pyridines . The choice of precursor significantly influences the overall synthetic strategy and final product yield.

Direct Fluorination Approach: The most straightforward synthetic route involves direct fluorination of 4-methylpicolinic acid at the 5-position. This approach utilizes electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions [3]. The reaction typically proceeds in acetonitrile at room temperature, providing yields ranging from 65-85%.

Sequential Functionalization Pathway: An alternative approach involves the sequential introduction of the methyl and fluorine substituents onto the picolinic acid framework. This strategy begins with picolinic acid as the base structure, followed by regioselective methylation at the 4-position and subsequent fluorination at the 5-position [4] . The methodology allows for precise control over substitution patterns and typically achieves yields of 70-90%.

Oxidative Approach: Starting from 2-picoline derivatives, the synthesis can proceed through oxidative carboxylation to introduce the carboxylic acid functionality. Commercial scale production often employs this route, utilizing ammoxidation of 2-picoline followed by hydrolysis [5]. This industrial approach demonstrates yields of 75-95% and provides access to various picolinic acid derivatives.

Halogenation and Functional Group Interconversion Strategies

The introduction of fluorine into the picolinic acid framework represents a critical transformation that requires careful consideration of reaction conditions and fluorinating agents. Multiple halogenation strategies have been developed, each with distinct advantages and limitations.

Electrophilic Fluorination Methods: Electrophilic fluorinating agents such as Selectfluor and N-fluoropyridinium salts provide direct access to fluorinated picolinic acid derivatives [6] [7]. These reagents operate through electrophilic aromatic substitution mechanisms, demonstrating high regioselectivity for electron-rich positions on the pyridine ring. Selectfluor-mediated fluorination typically proceeds in acetonitrile at room temperature with yields of 70-90% [3] [6].

N-fluoropyridinium salts offer variable reactivity profiles depending on the electronic nature of substituents on the pyridinium ring [6]. The fluorinating power increases in the order: 2,4,6-trimethyl < unsubstituted < 3,5-dichloro < 2,6-dichloro < pentachloro derivatives. This tunable reactivity allows for selective fluorination of substrates with different electronic properties.

Nucleophilic Fluorination Approaches: Nucleophilic fluorination employs fluoride salts such as cesium fluoride or potassium fluoride under thermal conditions [8] [9]. These reactions proceed through nucleophilic aromatic substitution mechanisms, requiring electron-withdrawing substituents to activate the pyridine ring. Cesium fluoride in dimethyl sulfoxide at 80-120°C provides yields of 65-88%, while potassium fluoride in polar aprotic solvents at elevated temperatures (100-150°C) yields 50-80% [10].

Deoxyfluorination Strategies: Deoxyfluorination of hydroxylated picolinic acid precursors represents another viable approach [8]. Diethylaminosulfur trifluoride (DAST) effectively converts hydroxy groups to fluorine under mild conditions, typically in dichloromethane at temperatures ranging from -78°C to room temperature. This methodology provides yields of 60-85% with high regioselectivity.

Balz-Schiemann Type Reactions: The classical Balz-Schiemann reaction, involving thermal decomposition of diazonium tetrafluoroborate salts, remains applicable for picolinic acid derivatives [8] [11]. This approach requires aminopicolinic acid precursors, which undergo diazotization followed by fluorination. Despite requiring forcing conditions (typically >100°C), this method achieves yields of 75-95% with high selectivity.

Optimization of Yield and Purity

The optimization of synthetic protocols for 5-fluoro-4-methylpicolinic acid involves systematic investigation of multiple reaction parameters. Temperature control emerges as a critical factor, with optimal ranges varying depending on the fluorinating agent employed [12] [9]. For electrophilic fluorination using Selectfluor, room temperature conditions (20-25°C) provide optimal yields while minimizing side product formation. Elevated temperatures (>80°C) often lead to decomposition and reduced product purity.

Solvent System Effects: The choice of solvent significantly impacts both reaction efficiency and product selectivity [9] [13]. Acetonitrile and dimethyl sulfoxide represent the most commonly employed solvents, with binary solvent systems often providing superior results. The combination of acetonitrile with higher boiling point alcohols, such as thexyl alcohol, enhances fluorination efficiency in microfluidic systems [12].

Reagent Stoichiometry: Optimization studies demonstrate that 1.2-2.0 equivalents of fluorinating agent provide optimal conversion while minimizing reagent waste [9]. Substoichiometric base addition (0.5-1.8 equivalents of diisopropylethylamine) significantly enhances reaction yields from 28% to >90% in certain fluorination protocols.

Purification Methodologies: Product purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradient elution [14] . Recrystallization from appropriate solvent systems further enhances product purity, with hot heptane or ethyl acetate/n-hexane mixtures commonly employed. High-performance liquid chromatography analysis confirms purities exceeding 95% for optimized procedures.

pH Control: Reaction pH significantly influences both yield and selectivity [16]. Neutral to slightly basic conditions (pH 7-9) generally provide optimal results, controlling competing side reactions while maintaining fluorinating agent stability. Acidic conditions often lead to reagent decomposition and reduced yields.

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

The transition from laboratory-scale to industrial-scale synthesis of 5-fluoro-4-methylpicolinic acid involves fundamental changes in equipment, safety protocols, and process optimization strategies. Laboratory-scale synthesis typically employs batch sizes of 1-100 grams using standard glassware and conventional heating methods [17] [18].

Scale-Up Considerations: Industrial-scale production requires specialized equipment designed for handling corrosive fluorinating agents and maintaining precise temperature control [18]. Stainless steel reactors with automated control systems replace laboratory glassware, enabling batch sizes of 10-1000 kilograms. Heat transfer becomes critical at larger scales, necessitating efficient cooling and heating systems to maintain reaction selectivity.

Safety Protocol Enhancement: Industrial synthesis demands extensive safety protocols due to the hazardous nature of fluorinating agents [19]. Specialized ventilation systems, emergency response procedures, and personal protective equipment requirements exceed laboratory standards. Regulatory compliance with environmental and occupational health standards becomes mandatory for industrial operations.

Process Economics: Industrial-scale synthesis benefits from economy of scale, reducing cost per unit from high laboratory costs ($/g) to economically viable industrial pricing [13] [20]. Continuous processing methods replace batch operations where feasible, improving efficiency and reducing labor costs. However, capital investment in specialized equipment and infrastructure represents a significant barrier to entry.

Quality Control Systems: Industrial production implements statistical process control methods, utilizing gas chromatography, high-performance liquid chromatography, and elemental analysis for comprehensive quality assessment [14]. Multiple analytical checkpoints throughout the manufacturing process ensure consistent product quality and regulatory compliance.

Environmental Considerations: Industrial-scale synthesis requires comprehensive waste management and emission control systems [21]. While total emissions may be higher than laboratory operations, per-unit environmental impact often decreases due to process optimization and waste minimization strategies. Solvent recovery systems and catalyst recycling become economically viable at industrial scales.

Purification Strategies: Industrial purification methods favor crystallization and distillation over chromatographic techniques due to scalability and cost considerations [22]. Continuous crystallization processes provide consistent product quality while minimizing solvent consumption. Advanced process analytical technology enables real-time monitoring and control of purification operations.